1,2,3,4-Tetramethoxybenzene

Description

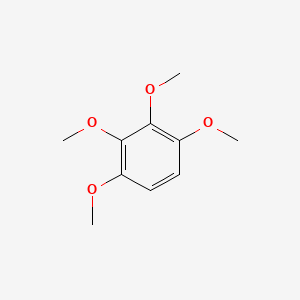

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHIJXDZKTWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944046 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-56-6 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3,4-Tetramethoxybenzene fundamental properties

An In-Depth Technical Guide to 1,2,3,4-Tetramethoxybenzene: Core Properties, Synthesis, and Reactivity for Advanced Research

Abstract

1,2,3,4-Tetramethoxybenzene is a polysubstituted aromatic ether that serves as a valuable building block in synthetic organic chemistry. Its electron-rich nature and specific substitution pattern offer unique reactivity and make it a scaffold of interest for the development of complex molecular architectures, including those with potential pharmacological applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic signature, a validated protocol for its synthesis, an analysis of its chemical reactivity with a focus on electrophilic aromatic substitution, and a discussion of its applications in a research and development context. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Core Molecular Identity and Physicochemical Properties

1,2,3,4-Tetramethoxybenzene is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with four methoxy (-OCH₃) groups at adjacent positions. This high degree of methoxylation renders the aromatic ring exceptionally electron-rich, which is the primary determinant of its chemical behavior.

| Identifier | Value | Source(s) |

| IUPAC Name | 1,2,3,4-Tetramethoxybenzene | [1] |

| CAS Number | 21450-56-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1] |

| InChI Key | QCNHIJXDZKTWSA-UHFFFAOYSA-N | [2] |

The fundamental physical and thermodynamic properties of 1,2,3,4-tetramethoxybenzene are summarized below. These values, primarily derived from computational models, provide a critical baseline for experimental design, including reaction temperature selection, solvent choice, and purification strategy.

| Property | Value | Unit | Source |

| Melting Point (Tfus) | 355.36 (82.21 °C) | K | Cheméo[3] |

| Boiling Point (Tboil) | 559.50 (286.35 °C) | K | Cheméo[3] |

| Enthalpy of Fusion (ΔfusH°) | 19.28 | kJ/mol | Cheméo[3] |

| Enthalpy of Vaporization (ΔvapH°) | 51.76 | kJ/mol | Cheméo[3] |

| LogP (Octanol/Water) | 1.721 | - | Cheméo[3] |

| Water Solubility (log₁₀WS) | -1.95 | mol/L | Cheméo[3] |

Spectroscopic Profile for Structural Elucidation

Unequivocal identification of 1,2,3,4-tetramethoxybenzene relies on a combination of spectroscopic techniques. The following data serve as a reference for characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern. The molecular ion peak is readily observed, confirming the compound's mass.

| m/z | Relative Intensity | Assignment | Source |

| 198 | ~95% | [M]⁺ (Molecular Ion) | [1][2] |

| 183 | 100% | [M - CH₃]⁺ (Base Peak) | [1] |

| 140 | ~30% | Further fragmentation | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 1,2,3,4-tetramethoxybenzene are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of chemical shift theory and data from analogous compounds like 1,2,4-trimethoxybenzene.[4] The symmetry of the molecule simplifies the spectra significantly.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.65 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-5) |

| ~6.55 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |

| ~3.90 | s | 6H | -OCH₃ (at C-2, C-3) |

| ~3.85 | s | 6H | -OCH₃ (at C-1, C-4) |

Rationale for Prediction: The two aromatic protons form an AB spin system. The methoxy groups at positions 1 and 4 are chemically equivalent, as are the methoxy groups at positions 2 and 3, leading to two distinct singlets for the methyl protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C -OCH₃ (C-2, C-3) |

| ~142.0 | C -OCH₃ (C-1, C-4) |

| ~108.0 | Ar-C H (C-5) |

| ~100.0 | Ar-C H (C-6) |

| ~61.0 | -OC H₃ (at C-2, C-3) |

| ~56.0 | -OC H₃ (at C-1, C-4) |

Rationale for Prediction: The chemical shifts are estimated based on the strong electron-donating and shielding effects of the methoxy groups on the aromatic ring.[5]

Synthesis and Purification: A Validated Approach

The most direct and reliable synthesis of 1,2,3,4-tetramethoxybenzene involves the exhaustive methylation of its corresponding polyphenol, 1,2,3,4-tetrahydroxybenzene. This precursor is sensitive to oxidation, so the synthesis must be conducted with care. The following protocol is based on well-established Williamson ether synthesis procedures for related polyphenols, such as pyrogallol.[6][7]

Synthesis Workflow

The overall process involves the deprotonation of all four hydroxyl groups with a strong base, followed by nucleophilic attack on a methylating agent.

Detailed Experimental Protocol

Warning: Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,2,3,4-tetrahydroxybenzene (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (NaOH, 4.4 eq). The dissolution should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.

-

Methylation: Cool the solution to 10-15 °C using an ice bath. While stirring vigorously, add dimethyl sulfate ((CH₃)₂SO₄, 4.4 eq) dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.

-

Causality: The reaction is exothermic. Maintaining a low temperature minimizes side reactions and prevents uncontrolled boiling. The use of a stoichiometric excess of base and methylating agent ensures complete methylation of all four hydroxyl groups.

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize any excess NaOH with dilute hydrochloric acid (HCl). A solid precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Self-Validation: The formation of well-defined crystals and a sharp melting point close to the literature value (82.21 °C) are indicators of high purity.[3]

-

-

Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Chemical Reactivity: An Electron-Rich Aromatic System

The four electron-donating methoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution (EAS).[8] The key to understanding its reactivity lies in the directing effects of these groups.

Regioselectivity in Electrophilic Aromatic Substitution

All four methoxy groups are ortho, para-directors.[9] This leads to a complex interplay of electronic and steric effects.

-

Electronic Effects: The positions ortho or para to each methoxy group are electronically activated. The C-5 and C-6 positions are the only available sites for substitution. Both positions are ortho to one methoxy group (C-4 and C-1, respectively) and meta to two others.

-

Steric Effects: The C-5 position is sterically hindered by the adjacent methoxy group at C-4. The C-6 position is similarly hindered by the methoxy group at C-1. However, substitution at C-5 would place the incoming electrophile between a proton and a methoxy group, while substitution at C-6 places it between a proton and a methoxy group. Due to the similar steric environment, a mixture of products is possible, but subtle differences may favor one isomer.

Case Study: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring.[10] Given the high electron density of 1,2,3,4-tetramethoxybenzene, this reaction is expected to proceed readily, likely under milder conditions than those required for benzene.

The reaction would proceed via the formation of a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate).[10] The positive charge in this intermediate is delocalized onto the benzene ring and can be further stabilized by the lone pairs on the oxygen atoms of the methoxy groups. The final step is the deprotonation of the ring to restore aromaticity. The substitution is predicted to occur at the C-5 or C-6 position.

Applications in Research and Drug Development

While 1,2,3,4-tetramethoxybenzene is not itself a therapeutic agent, its structural motif is relevant to medicinal chemistry and materials science.

-

Scaffold for Synthesis: Polysubstituted benzenes are fundamental building blocks for constructing more complex molecules. The specific substitution pattern of 1,2,3,4-tetramethoxybenzene provides a unique starting point for the synthesis of novel compounds where precise spatial arrangement of functional groups is required.

-

Bioisostere and Analogue Synthesis: In drug development, modifying a lead compound by altering its substituents is a common strategy to improve potency, selectivity, or pharmacokinetic properties. The tetramethoxy-substituted ring can be used as a scaffold to synthesize analogues of known biologically active molecules. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be further functionalized.

-

Precursor to Natural Products: Many natural products contain polymethoxybenzene cores. Synthetic routes to these complex molecules may utilize simpler, commercially available or readily synthesized building blocks like 1,2,3,4-tetramethoxybenzene.

Safety and Handling: Prudent Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on the GHS classifications for related compounds like 1,2,3,4-tetrachlorobenzene, it is prudent to assume that this compound may be harmful if swallowed and may cause skin and eye irritation.[3][11]

References

-

NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

Cheméo. (n.d.). 1,2,3,4-Tetramethoxybenzene. Retrieved February 2, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Method for the preparation of trihydroxybenzenes.

-

PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Patsnap. (n.d.). Synthesis process of 1,2,3-trimethoxy benzene.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved February 2, 2026, from [Link]

-

New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved February 2, 2026, from [Link]

-

CNKI. (n.d.). Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Method of synthesis of pyrogallol.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 2, 2026, from [Link]

Sources

- 1. 1,2,3,4-Tetramethoxybenzene | C10H14O4 | CID 607773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetramethoxybenzene [webbook.nist.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetramethoxybenzene from Gallic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic route to 1,2,3,4-tetramethoxybenzene, a valuable tetra-substituted benzene derivative, utilizing gallic acid as a readily available starting material. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the strategic considerations behind the chosen synthetic pathway, detailed step-by-step protocols for each reaction, and the underlying chemical principles that govern the transformations. Emphasis is placed on experimental causality, self-validating protocols, and authoritative scientific grounding.

Introduction and Strategic Overview

1,2,3,4-Tetramethoxybenzene is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. The selection of gallic acid (3,4,5-trihydroxybenzoic acid) as the starting material is predicated on its low cost, natural abundance, and the inherent presence of the desired oxygenation pattern on the aromatic ring. The synthetic strategy detailed herein involves a multi-step sequence designed for efficiency and scalability.

The core transformation hinges on the conversion of the carboxylic acid functionality of a gallic acid derivative into a hydroxyl group, which is subsequently methylated. A pivotal intermediate in this pathway is 3,4,5-trimethoxybenzaldehyde. The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow from gallic acid to 1,2,3,4-tetramethoxybenzene.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate

The initial step involves the simultaneous esterification of the carboxylic acid and methylation of the three phenolic hydroxyl groups of gallic acid. The use of dimethyl sulfate in the presence of a base is a highly efficient method for this exhaustive methylation.

Protocol:

-

Reagents and Materials:

-

Gallic acid monohydrate

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a suspension of anhydrous potassium carbonate in anhydrous DMF is prepared.

-

A solution of gallic acid monohydrate in DMF is added to the stirred suspension.

-

Dimethyl sulfate is added dropwise to the mixture at room temperature (20-25 °C), ensuring the temperature does not rise significantly.

-

After the initial addition, the mixture is stirred at room temperature for several hours.

-

A second portion of potassium carbonate and dimethyl sulfate is added, and the reaction is stirred for an additional period to ensure complete methylation.

-

The reaction mixture is then poured into water and extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from methanol to yield pure methyl 3,4,5-trimethoxybenzoate as pale yellow prisms.

-

Causality and Expertise: The use of DMF as a solvent is crucial as it readily dissolves both the gallic acid and the potassium carbonate, facilitating a homogenous reaction environment. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyls and the carboxylic acid, making them nucleophilic for the reaction with dimethyl sulfate. The two-portion addition of reagents ensures a high yield of the fully methylated product.

Step 2 & 3: Reduction to 3,4,5-Trimethoxybenzyl Alcohol and Oxidation to 3,4,5-Trimethoxybenzaldehyde

The ester is then reduced to the corresponding benzyl alcohol, which is subsequently oxidized to the aldehyde. This two-step sequence is often preferable to direct conversion of the carboxylic acid, as it proceeds with high yields and avoids harsh conditions that might affect the methoxy groups.

Protocol (Reduction):

-

Reagents and Materials:

-

Methyl 3,4,5-trimethoxybenzoate

-

Lithium aluminium hydride (LiAlH₄) or a suitable reducing agent like Vitride®

-

Anhydrous diethyl ether or benzene

-

Sulfuric acid (25% aq.)

-

-

Procedure:

-

A solution of methyl 3,4,5-trimethoxybenzoate in an anhydrous solvent is added dropwise to a suspension of the reducing agent in the same solvent under cooling.

-

The mixture is stirred at room temperature for a specified period to complete the reduction.

-

The reaction is carefully quenched by the slow addition of aqueous sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated to yield 3,4,5-trimethoxybenzyl alcohol.

-

Protocol (Oxidation):

-

Reagents and Materials:

-

3,4,5-Trimethoxybenzyl alcohol

-

Pyridinium dichromate (PDC) or other mild oxidizing agent

-

Dichloromethane (DCM)

-

-

Procedure:

-

A solution of 3,4,5-trimethoxybenzyl alcohol in DCM is added to a suspension of PDC in DCM.

-

The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to give 3,4,5-trimethoxybenzaldehyde.

-

Step 4: Baeyer-Villiger Oxidation of 3,4,5-Trimethoxybenzaldehyde

This is the key step where the aldehyde functionality is converted to a hydroxyl group via a formate ester intermediate. While the classical Dakin reaction requires an ortho- or para-hydroxyl group, the Baeyer-Villiger oxidation can be performed on alkoxy-substituted benzaldehydes using a peroxy acid, often under acidic conditions.[1]

Protocol:

-

Reagents and Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

m-Chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Aqueous sodium sulfite solution

-

-

Procedure:

-

To a solution of 3,4,5-trimethoxybenzaldehyde in DCM, m-CPBA is added in portions at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of aqueous sodium sulfite solution to destroy excess peroxide.

-

The organic layer is washed with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude formate ester.

-

The crude ester is then hydrolyzed using a base (e.g., NaOH in methanol/water) to afford 3,4,5-trimethoxyphenol.

-

Mechanistic Insight: The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. The migratory aptitude of the aryl group is crucial for the success of this reaction.[2]

Caption: Simplified mechanism of the Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde.

Step 5: Final Methylation to 1,2,3,4-Tetramethoxybenzene

The newly formed hydroxyl group is methylated in the final step to yield the target molecule.

Protocol:

-

Reagents and Materials:

-

3,4,5-Trimethoxyphenol

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

-

Procedure:

-

A mixture of 3,4,5-trimethoxyphenol and anhydrous potassium carbonate in anhydrous acetone is stirred at room temperature.

-

Dimethyl sulfate is added dropwise, and the mixture is heated to reflux for several hours.

-

After cooling, the inorganic salts are filtered off, and the acetone is removed under reduced pressure.

-

The residue is taken up in diethyl ether, washed with aqueous NaOH and brine, dried, and concentrated.

-

The crude product can be purified by distillation or recrystallization to give 1,2,3,4-tetramethoxybenzene.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Typical Yield |

| 1 | Gallic Acid | Dimethyl sulfate, K₂CO₃, DMF | 85-95% |

| 2 | Methyl 3,4,5-Trimethoxybenzoate | LiAlH₄ or Vitride® | >90% |

| 3 | 3,4,5-Trimethoxybenzyl alcohol | PDC, DCM | 80-90% |

| 4 | 3,4,5-Trimethoxybenzaldehyde | m-CPBA, DCM | 70-85% (over two steps) |

| 5 | 3,4,5-Trimethoxyphenol | Dimethyl sulfate, K₂CO₃, Acetone | >90% |

Safety and Handling Precautions

-

Dimethyl Sulfate (DMS): DMS is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic by inhalation and skin contact.[1][3][4][5][6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical splash goggles. An ammonia solution should be readily available to neutralize any spills.

-

Peroxy Acids (m-CPBA, Peroxyacetic Acid): These are strong oxidizing agents and can be explosive, especially in concentrated form.[7][8][9][10][11][12][13][14] They should be stored at low temperatures and handled with care, avoiding contact with metals and other combustible materials. Use appropriate PPE, including safety glasses and gloves.

Alternative Synthetic Routes

While the pathway detailed above is a reliable method, other approaches have been considered:

-

Elbs Persulfate Oxidation: This reaction introduces a hydroxyl group para to an existing phenolic hydroxyl.[15][16][17][18] It could potentially be used on a derivative of gallic acid, but regioselectivity can be an issue.

-

Direct Oxidative Decarboxylation: Methods for the direct conversion of benzoic acids to phenols are being developed, but their application to highly methoxylated systems like 3,4,5-trimethoxybenzoic acid is not yet well-established in the literature for routine synthesis.[19][20][21][22]

Conclusion

The synthesis of 1,2,3,4-tetramethoxybenzene from gallic acid presented in this guide offers a practical and efficient route for laboratory and potential pilot-scale production. The key to this synthesis lies in the strategic use of a Baeyer-Villiger oxidation on an intermediate aldehyde to introduce the fourth oxygen functionality. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can successfully utilize this pathway to access this valuable chemical building block.

References

- Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzaldehydes. Journal of the Chemical Society, Transactions, 95, 1545-1550.

-

J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. Retrieved from [Link]

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents. (n.d.).

-

PrepChem. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents. (n.d.).

-

Gutenberg Open Science. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. Retrieved from [Link]

-

Scribd. (n.d.). Chemists' Guide to Dakin Oxidation. Retrieved from [Link]

- Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.

- Uyanik, M., & Ishihara, K. (2013). Baeyer–Villiger Oxidation Using Hydrogen Peroxide.

- Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.

-

USDA. (n.d.). Peroxyacetic acid (PAA). Retrieved from [Link]

- Behrman, E. J. (1988).

-

University of California, Santa Barbara. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

-

Wikipedia. (n.d.). Oxidative decarboxylation. Retrieved from [Link]

-

Poly Processing. (2024). Safely Storing and Handling Peracetic Acid. Retrieved from [Link]

- Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22.

- Uyanik, M., & Ishihara, K. (2013). Baeyer–Villiger Oxidation Using Hydrogen Peroxide.

- US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents. (n.d.).

- Meunier, G., & Meunier, B. (1985). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. Journal of the American Chemical Society, 107(9), 2558–2564.

- Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22.

-

PENTA. (2025). Dimethyl sulfate - SAFETY DATA SHEET. Retrieved from [Link]

- van der Ven, L. J. M., et al. (1969). Oxidative decarboxylation of cyclohexanecarboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 88(9), 1040-1048.

-

Acros Organics. (n.d.). M-CPBA Technical Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PEROXYACETIC ACID - HAZARD SUMMARY. Retrieved from [Link]

-

ChemWis. (2026). Elbs Persulfate Oxidation. [Video]. YouTube. Retrieved from [Link]

-

Surendranath College. (2020). Dakin Reaction. Retrieved from [Link]

- Sugumaran, M., & Vaidyanathan, C. S. (1978).

-

FIL. (2024). Safety Data Sheet - PERACETIC ACID. Retrieved from [Link]

- Kiehlmann, E., & Lauener, R. W. (1976). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and other oxidizing agents in water. Canadian Journal of Chemistry, 54(19), 3027-3034.

- CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents. (n.d.).

Sources

- 1. nj.gov [nj.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

- 8. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. blog.polyprocessing.com [blog.polyprocessing.com]

- 12. static.fishersci.eu [static.fishersci.eu]

- 13. nj.gov [nj.gov]

- 14. fil.co.nz [fil.co.nz]

- 15. organicreactions.org [organicreactions.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]

- 20. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tyrosinase catalyzes an unusual oxidative decarboxylation of 3,4-dihydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetramethoxybenzene (CAS: 21450-56-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3,4-tetramethoxybenzene, a polysubstituted aromatic compound of interest in various fields of chemical research. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a technical resource for scientists exploring the utility of this molecule.

Core Molecular Attributes

1,2,3,4-Tetramethoxybenzene, also known as apionol, is a crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with four methoxy groups at adjacent positions. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 21450-56-6 | [2] |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 259.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis of 1,2,3,4-Tetramethoxybenzene: A Plausible Two-Step Approach

While a direct, one-pot synthesis from simple precursors is not widely documented, a logical and feasible synthetic strategy involves a two-step process starting from commercially available gallic acid. This approach first involves the synthesis of the key intermediate, 1,2,3,4-tetrahydroxybenzene, followed by its exhaustive methylation.

GallicAcid [label="Gallic Acid"]; Pyrogallol [label="Pyrogallol"]; Tetrahydroxybenzene [label="1,2,3,4-Tetrahydroxybenzene"]; Tetramethoxybenzene [label="1,2,3,4-Tetramethoxybenzene"];

GallicAcid -> Pyrogallol [label="Decarboxylation"]; Pyrogallol -> Tetrahydroxybenzene [label="Hydroxylation (Oxidation)"]; Tetrahydroxybenzene -> Tetramethoxybenzene [label="Exhaustive Methylation"]; }

Plausible synthetic pathway to 1,2,3,4-Tetramethoxybenzene.Step 1: Synthesis of Pyrogallol from Gallic Acid

The initial step involves the decarboxylation of gallic acid to yield pyrogallol (1,2,3-trihydroxybenzene). This is a well-established transformation in organic chemistry.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dry gallic acid is heated.

-

Decarboxylation: The temperature is raised to approximately 200°C, leading to the loss of carbon dioxide.[3]

-

Purification: The resulting crude pyrogallol can be purified by sublimation or recrystallization.

Step 2: Synthesis of 1,2,3,4-Tetrahydroxybenzene from Pyrogallol

The conversion of pyrogallol to 1,2,3,4-tetrahydroxybenzene is an oxidative hydroxylation. While specific high-yield protocols are not abundant in readily available literature, enzymatic or controlled chemical oxidation methods can be explored. For instance, the oxidation of pyrogallol is known to proceed through various intermediates.[4] A plausible, albeit potentially low-yielding, approach could involve a carefully controlled oxidation.

Conceptual Protocol (Requires Optimization):

-

Reaction Medium: Dissolve pyrogallol in an appropriate solvent.

-

Oxidizing Agent: Introduce a mild oxidizing agent under controlled temperature and pH. The choice of oxidant is critical to favor hydroxylation over other oxidation pathways.

-

Workup and Purification: After the reaction, the mixture would require careful workup to isolate the desired 1,2,3,4-tetrahydroxybenzene from a complex mixture of oxidation products. Chromatographic purification would likely be necessary.

Step 3: Exhaustive Methylation of 1,2,3,4-Tetrahydroxybenzene

The final step is the complete methylation of all four hydroxyl groups of 1,2,3,4-tetrahydroxybenzene. This can be achieved using a strong methylating agent under basic conditions.

Protocol:

-

Reaction Setup: Dissolve 1,2,3,4-tetrahydroxybenzene in a suitable aprotic solvent (e.g., acetone, DMF).

-

Base: Add a strong base, such as anhydrous potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl groups.

-

Methylating Agent: Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.[5][6] The use of excess reagent ensures the complete methylation of all hydroxyl groups.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude 1,2,3,4-tetramethoxybenzene can be purified by recrystallization or column chromatography.

Start [label="1,2,3,4-Tetrahydroxybenzene in Aprotic Solvent"]; AddBase [label="Add Strong Base (e.g., K₂CO₃)"]; AddMethylatingAgent [label="Add Excess Methylating Agent (e.g., (CH₃)₂SO₄)"]; Reaction [label="Stir at RT or Heat"]; Workup [label="Quench with Water & Extract"]; Purification [label="Recrystallization or Chromatography"]; FinalProduct [label="1,2,3,4-Tetramethoxybenzene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AddBase; AddBase -> AddMethylatingAgent; AddMethylatingAgent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> FinalProduct; }

Workflow for the exhaustive methylation of 1,2,3,4-Tetrahydroxybenzene.Applications and Research Interest

The utility of 1,2,3,4-tetramethoxybenzene in drug development and materials science is an emerging area of research. While direct biological activity data for this specific isomer is limited in mainstream literature, its structural motif is present in various natural products and synthetic molecules with interesting properties.

Building Block in Organic Synthesis

The electron-rich nature of the 1,2,3,4-tetramethoxybenzene ring makes it a versatile intermediate for further functionalization. The methoxy groups can direct electrophilic aromatic substitution reactions, allowing for the introduction of other substituents at specific positions on the benzene ring. This makes it a valuable scaffold for the synthesis of more complex molecules. For instance, related polysubstituted benzene derivatives are used as building blocks for organic materials.[7]

Potential Pharmacological Relevance

While specific studies on the bioactivity of 1,2,3,4-tetramethoxybenzene are not widely reported, the polysubstituted methoxybenzene core is a common feature in many biologically active natural products and synthetic compounds. For example, a related compound, trans-3,4,4',5-tetramethoxystilbene, has demonstrated potent cytotoxic activity against various breast cancer cell lines. This suggests that the tetramethoxybenzene moiety can contribute to the pharmacological profile of a molecule. Further research is warranted to explore the potential antimicrobial, cytotoxic, or other biological activities of 1,2,3,4-tetramethoxybenzene and its derivatives.

Spectroscopic and Analytical Data

For unambiguous identification and characterization of 1,2,3,4-tetramethoxybenzene, a combination of spectroscopic techniques is essential.

| Spectroscopic Data | Database Reference |

| ¹H NMR Spectrum | Available in public databases such as PubChem.[8] |

| ¹³C NMR Spectrum | Available in public databases such as PubChem.[8] |

| Mass Spectrum (GC-MS) | Available in the NIST WebBook.[9][10] |

| Infrared (IR) Spectrum | Available in public databases such as PubChem.[8] |

Researchers should consult these databases for detailed spectral data, including chemical shifts, coupling constants, and fragmentation patterns, to confirm the identity and purity of their synthesized or purchased material.

Safety and Handling

Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for 1,2,3,4-tetramethoxybenzene, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Based on the safety information for related compounds like 1,2,3,4-tetramethylbenzene, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Fire Safety: While not highly flammable, keep away from open flames and high heat. Use appropriate extinguishing media for chemical fires.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,2,3,4-Tetramethoxybenzene is a readily accessible polysubstituted aromatic compound with potential as a versatile building block in organic synthesis. While its direct applications in drug development are still under-explored, its structural similarity to components of bioactive molecules suggests that it and its derivatives may possess interesting pharmacological properties. This guide provides a foundational understanding of its synthesis, properties, and handling, encouraging further investigation into the potential of this intriguing molecule.

References

-

Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. (n.d.). Influences of reaction were studied by orthogonal test method. Retrieved January 29, 2024, from [Link]

-

Reaction mechanism for pyrogallol oxidation suggested by Abrash et al. (1989). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

1,2,3,4-Tetramethoxybenzene. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]

-

Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 29, 2024, from [Link]

-

Figure 2: Chemical structure of pyrogallol (1, 2, 3 – Benzenetriol). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

- Method of synthesis of pyrogallol. (1977). Google Patents.

-

Hofmann elimination. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

-

1,2,3,4-Tetramethoxybenzene. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

- Method for the preparation of trihydroxybenzenes. (1988). Google Patents.

-

Pyrogallol. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

-

1,2,3,4-Tetramethoxybenzene. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]

-

1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6. (n.d.). The Good Scents Company. Retrieved January 29, 2024, from [Link]

-

Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

- 1. 1,2,3,4-TETRAMETHOXYBENZENE | 21450-56-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Pyrogallol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE [vedantu.com]

- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 7. CAS-87-66-1, Pyrogallol for Synthesis 1, 2, 3-Trihydroxy benzene (Pyrogallic acid) Manufacturers, Suppliers & Exporters in India | 029716 [cdhfinechemical.com]

- 8. 1,2,3,4-Tetramethoxybenzene | C10H14O4 | CID 607773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-Tetramethoxybenzene [webbook.nist.gov]

- 10. 1,2,3,4-Tetramethoxybenzene [webbook.nist.gov]

Physical and chemical properties of 1,2,3,4-Tetramethoxybenzene

An In-depth Technical Guide to 1,2,3,4-Tetramethoxybenzene for Advanced Research

This guide serves as a comprehensive technical resource on 1,2,3,4-tetramethoxybenzene for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide synthesized insights into the compound's properties, reactivity, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Structural Insights

1,2,3,4-Tetramethoxybenzene (CAS No. 21450-56-6) is a highly substituted aromatic ether.[1][2][3] Its structure is characterized by a benzene ring with four methoxy (-OCH₃) groups positioned on adjacent carbon atoms. This specific arrangement has profound implications for its chemical behavior. The four electron-donating methoxy groups create a highly electron-rich aromatic system, which significantly activates the ring towards electrophilic substitution. However, the steric bulk of these adjacent groups also introduces considerable hindrance, which can influence regioselectivity and reaction kinetics.

The fundamental identifiers for this compound are:

-

IUPAC Name: 1,2,3,4-Tetramethoxybenzene[2]

Caption: 2D structure of 1,2,3,4-Tetramethoxybenzene.

Physicochemical Properties: A Quantitative Overview

Understanding the physical properties of a compound is fundamental to its application in experimental settings, from reaction setup to formulation. The data below, compiled from various sources, provides a quantitative profile. The predicted values, derived from computational models like the Joback method, are valuable for estimating properties where experimental data is unavailable.

| Property | Value | Unit | Source Type | Reference |

| Melting Point | 85 - 88 | °C | Experimental | [3] |

| Boiling Point | 259.5 ± 35.0 | °C | Predicted | [3] |

| Density | 1.068 ± 0.06 | g/cm³ | Predicted | [3] |

| logP (Octanol/Water) | 1.721 | - | Calculated | [4] |

| Water Solubility (log₁₀WS) | -1.95 | mol/L | Calculated | [4] |

| Enthalpy of Fusion (ΔfusH°) | 19.28 | kJ/mol | Calculated | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 51.76 | kJ/mol | Calculated | [4] |

The moderate melting point indicates that 1,2,3,4-tetramethoxybenzene is a solid at standard room temperature. Its calculated logP value of 1.721 suggests a moderate lipophilicity, indicating it will preferentially partition into organic phases over aqueous ones, a key consideration for extraction and purification processes, as well as for predicting its behavior in biological membranes. The low calculated water solubility further supports this.[4]

Analytical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a research compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a primary technique for determining molecular weight and structural features. The mass spectrum of 1,2,3,4-tetramethoxybenzene shows a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 198 g/mol .[5]

Chromatographic Behavior

Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile compounds like 1,2,3,4-tetramethoxybenzene. Its retention behavior is quantified by the Kovats Retention Index (RI), which normalizes retention times relative to n-alkanes.

This significant difference in retention indices between non-polar and polar columns highlights the strong interactions between the polar methoxy groups and polar stationary phases, a principle that is crucial for developing effective chromatographic separation methods.

Chemical Reactivity and Synthetic Potential

The reactivity of 1,2,3,4-tetramethoxybenzene is dominated by its electron-rich aromatic core.

Electrophilic Aromatic Substitution

The four methoxy substituents are powerful activating groups, directing incoming electrophiles to the two unsubstituted positions (C5 and C6). The high electron density makes reactions such as nitration, halogenation, and Friedel-Crafts acylation proceed under mild conditions. However, the significant steric hindrance from the flanking methoxy groups at C1 and C4 can influence the rate and yield of these substitutions. The initial reaction is expected to occur at the C5 position, which is para to one methoxy group and ortho to another.

Ether Cleavage

The methoxy groups are chemically robust ether linkages. Cleavage to the corresponding phenols requires harsh conditions, typically treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) at elevated temperatures. This stability is advantageous when the methoxy groups are intended as protecting groups or as permanent structural features.

A Generalized Synthetic Protocol: O-Methylation

A prevalent method for synthesizing polymethoxybenzenes is the exhaustive O-methylation of the corresponding polyhydroxylated precursor. This Williamson ether synthesis variant is a robust and well-established transformation. The following protocol is a generalized procedure based on the methylation of similar phenolic compounds.[6]

Workflow Diagram: Synthesis of 1,2,3,4-Tetramethoxybenzene

Caption: Generalized workflow for the synthesis via O-methylation.

Step-by-Step Methodology

-

Deprotonation: Dissolve the precursor, 1,2,3,4-tetrahydroxybenzene, in an aqueous solution of a strong base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl groups to form highly nucleophilic phenoxide ions. This step is critical as phenols themselves are not sufficiently nucleophilic to react efficiently.

-

Reaction Setup: The reaction is typically conducted in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser to prevent loss of volatile reactants, and a dropping funnel for controlled addition of the methylating agent.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise to the stirred solution.

-

Causality: The addition must be controlled because the methylation reaction is highly exothermic. Maintaining a temperature below 45°C prevents runaway reactions and potential side product formation. DMS is a potent and cost-effective methylating agent, but it is highly toxic and must be handled with extreme care in a fume hood.

-

-

Completion and Workup: After the addition is complete, the mixture may be heated to reflux for a period to drive the reaction to completion.

-

Isolation: Upon cooling, the product often precipitates from the aqueous solution. It is then extracted into a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Self-Validation: The organic layer is washed repeatedly with water to remove the base and any water-soluble byproducts. Washing until the aqueous layer is neutral (checked with pH paper) is a critical self-validating step to ensure the removal of impurities that could complicate purification.

-

-

Purification: The organic solvent is removed under reduced pressure (rotary evaporation). The resulting crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final product. Purity can be confirmed by measuring the melting point and by spectroscopic analysis (NMR, MS).

Applications and Relevance in Drug Discovery

While 1,2,3,4-tetramethoxybenzene is not itself a therapeutic agent, its structural motif is of significant interest. Methoxybenzene derivatives are common scaffolds in natural products and synthetic pharmaceuticals. They can serve as key intermediates or building blocks.

-

Scaffold for Complex Synthesis: The highly activated and functionalized benzene ring can be a starting point for building more complex molecular architectures. The methoxy groups can be selectively demethylated to reveal hydroxyl groups for further functionalization, or the ring can undergo further substitution to introduce new pharmacophores.

-

Bioisosteric Relevance: Methoxy groups are often used in medicinal chemistry to modulate a molecule's properties. They can improve metabolic stability by blocking sites of oxidation, enhance solubility, or alter binding interactions with a biological target. The study of simple polymethoxybenzenes provides insight into the physical and chemical effects of this substitution pattern.

-

Precursor to Heterocycles: Aromatic compounds like this can be precursors in the synthesis of heterocyclic systems, which are a cornerstone of modern drug discovery.[7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a detailed safety data sheet (SDS) for this specific compound should always be consulted, general precautions for aromatic ethers apply.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: The specific toxicology of this compound is not extensively documented. However, related compounds and reagents used in its synthesis (e.g., dimethyl sulfate) can be highly toxic and carcinogenic. All handling should proceed with the assumption that the compound is hazardous.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

-

The Good Scents Company. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6). Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Allyl-2,3,4,5-tetramethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetramethoxybenzene. Retrieved from [Link]

- Devaraj, N. K., et al. (2008). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

-

PrepChem.com. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetramethylbenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]

- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

-

National Institutes of Health. (n.d.). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Retrieved from [Link]

-

ResearchGate. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetramethoxybenzene [webbook.nist.gov]

- 2. 1,2,3,4-Tetramethoxybenzene | C10H14O4 | CID 607773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-TETRAMETHOXYBENZENE | 21450-56-6 [chemicalbook.com]

- 4. 1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2,3,4-Tetramethoxybenzene [webbook.nist.gov]

- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Natural Occurrence of 1,2,3,4-Tetramethoxybenzene Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3,4-tetramethoxybenzene derivatives, with a primary focus on the prominent phenylpropanoid, 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene. This document delves into the botanical sources, biosynthetic pathways, methodologies for isolation and characterization, and the current understanding of the biological activities of these compounds. By synthesizing technical data with practical insights, this guide serves as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemical Landscape of Tetramethoxybenzenes

The 1,2,3,4-tetramethoxybenzene core represents a unique structural motif within the broader class of polymethoxylated aromatic compounds. The arrangement of four methoxy groups on the benzene ring imparts distinct physicochemical properties that influence its biological interactions. While several positional isomers of tetramethoxybenzene exist, this guide will concentrate on derivatives bearing the 1,2,3,4-substitution pattern, which are primarily found as natural products.

These compounds are a part of the vast and diverse group of phenylpropanoids, which are synthesized by plants from the amino acid phenylalanine.[1][2] Phenylpropanoids play crucial roles in plant defense, signaling, and as structural components.[1][2] The functionalization of the benzene ring with multiple methoxy groups, as seen in 1,2,3,4-tetramethoxybenzene derivatives, often enhances their lipophilicity and modulates their bioactivity.

Natural Occurrence: A Focus on Petroselinum crispum

The primary natural source of 1,2,3,4-tetramethoxybenzene derivatives is the plant kingdom, with the most well-documented example being 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene . This compound is a significant constituent of the essential oil of parsley (Petroselinum crispum), a widely cultivated herb of the Apiaceae family.[3][4]

While the leaves of parsley are commonly used as a culinary herb, the seeds are a particularly rich source of the essential oil containing this tetramethoxybenzene derivative.[5] The concentration of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene in parsley seed oil can vary depending on the cultivar, growing conditions, and harvesting time.[6][7]

Table 1: Major Chemical Constituents of Parsley Seed Essential Oil

| Compound | Chemical Class | Concentration Range (%) | Reference(s) |

| Myristicin | Phenylpropanoid | 35 - 68.9 | [8][9] |

| Apiol | Phenylpropanoid | 15 - 20 | [9] |

| α-Pinene | Monoterpene | 15 - 20 | [9] |

| β-Pinene | Monoterpene | 10 - 15 | [9] |

| 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene | Phenylpropanoid | 5 - 10 | [9] |

| Elemicin | Phenylpropanoid | ~5 | [9] |

| β-Phellandrene | Monoterpene | ~2 | [9] |

Note: The reported concentrations can exhibit significant variability.

Beyond parsley, related compounds such as myristicin and apiol are found in a variety of other plants, including nutmeg, dill, and fennel, suggesting a conserved biosynthetic machinery within certain plant families.[10][11]

Biosynthesis: A Putative Pathway

The biosynthesis of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene originates from the general phenylpropanoid pathway.[12] This pathway commences with the deamination of the aromatic amino acid L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[13] A series of subsequent hydroxylation, methylation, and side-chain modification steps lead to the diverse array of phenylpropanoid compounds.

While the specific enzymatic steps for the formation of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of structurally similar compounds like dillapiole and apiol.[14] The key steps likely involve a series of O-methyltransferases (OMTs) that sequentially add methyl groups to a hydroxylated phenylpropene precursor.

Figure 1: Putative biosynthetic pathway of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene.

The causality behind this proposed pathway lies in the established enzymatic reactions of the phenylpropanoid pathway. The initial steps to form a basic phenylpropene skeleton are well-characterized. The subsequent multiple O-methylation events are a common decoration strategy in plant secondary metabolism to modify the polarity and biological activity of molecules. The identification of a specific O-methyltransferase in dill that converts hydroxymyristicin to dillapiole and apiol strongly supports the hypothesis of a similar enzymatic logic for the biosynthesis of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene.[14]

Isolation and Characterization: A Methodological Approach

The isolation of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene from its natural source, primarily parsley seeds, involves a multi-step process designed to first extract the essential oil and then purify the target compound.

Extraction

A robust and efficient method for obtaining a concentrate of the essential oil is supercritical CO₂ extraction. This technique offers the advantage of avoiding the use of organic solvents and operating at relatively low temperatures, which minimizes the degradation of thermolabile compounds. The choice of CO₂ as a solvent is strategic due to its non-toxic, non-flammable nature and its tunable solvating power with changes in pressure and temperature.

Purification

Following extraction, the resulting essential oil, which is a complex mixture of volatile compounds, requires further purification to isolate 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene. High-performance fractional distillation is the method of choice for separating components of essential oils with differing boiling points.[14] This technique, when performed under reduced pressure, allows for the distillation of high-boiling point compounds at lower temperatures, thus preventing thermal decomposition. This self-validating system ensures the integrity of the isolated compound.

Figure 2: Experimental workflow for the isolation of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene.

Characterization

The structural elucidation and confirmation of the isolated compound are achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed structural fingerprint of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum provides additional structural information that corroborates the NMR data.[10]

Table 2: Key Physicochemical and Spectroscopic Data for 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₄ | [15] |

| Molecular Weight | 238.28 g/mol | [15] |

| Boiling Point | 307-309 °C at 760 mmHg | [16] |

| Melting Point | 25 °C | [15] |

| ¹H NMR | Signals corresponding to methoxy, allyl, and aromatic protons. | [17] |

| ¹³C NMR | Signals corresponding to methoxy, allyl, and aromatic carbons. | [17] |

| Mass Spectrum (EI) | Provides characteristic fragmentation pattern. | [10] |

Biological Activities and Therapeutic Potential

While research specifically focused on the biological activities of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene is emerging, the known effects of parsley essential oil and structurally related phenylpropanoids provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Parsley essential oil, which contains 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene, has demonstrated both antibacterial and antifungal properties.[18][19] Studies have shown its efficacy against various pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.[18] The antimicrobial action of essential oils is often attributed to the synergistic effects of their various components, which can disrupt microbial cell membranes and interfere with essential metabolic processes.

Antioxidant Activity

Parsley and its essential oil are known to possess significant antioxidant properties.[4][20] This activity is largely attributed to the presence of phenolic compounds, including phenylpropanoids, which can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making natural antioxidants a subject of intense research.

Potential Cytotoxic and Anti-inflammatory Effects

Structurally similar polymethoxylated compounds have been investigated for their cytotoxic effects against various cancer cell lines.[21][22] For instance, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has shown cytotoxic effects on hepatocellular carcinoma cell lines.[21] Furthermore, other tetramethoxybenzene derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[23] These findings suggest that 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene warrants further investigation for its potential anticancer and anti-inflammatory activities.

Potential Neuroprotective Effects

Some synthetic tetramethoxybenzene derivatives have been shown to possess neuroprotective properties in preclinical models.[11][20][24] These compounds have been observed to protect against neuronal cell death and reduce inflammation in the brain. Given the structural similarities, exploring the neuroprotective potential of naturally occurring 1,2,3,4-tetramethoxybenzene derivatives is a promising avenue for future research.

Future Directions and Conclusion

The natural occurrence of 1,2,3,4-tetramethoxybenzene derivatives, particularly in parsley, presents a compelling opportunity for further scientific exploration. While the foundational knowledge of its chemistry and isolation has been established, several areas warrant deeper investigation:

-

Comprehensive Biosynthetic Elucidation: The precise enzymatic machinery responsible for the biosynthesis of 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene needs to be identified and characterized. This knowledge could enable metabolic engineering approaches for enhanced production.

-

Expanded Screening of Natural Sources: A broader screening of plant species, particularly within the Apiaceae family, may reveal novel sources of this and other related tetramethoxybenzene derivatives.

-

In-depth Pharmacological Evaluation: Rigorous in vitro and in vivo studies are required to systematically evaluate the specific biological activities of purified 1,2,3,4-tetramethoxy-5-(2-propenyl)benzene, including its potential cytotoxic, anti-inflammatory, and neuroprotective effects.

References

-

FooDB. (2010). Showing Compound 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene (FDB012288). Retrieved from [Link]

-

Perflavory. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6. Retrieved from [Link]

-

Semenov, V. V., et al. (2007). Polyalkoxybenzenes from plant raw materials 1. Isolation of polyalkoxybenzenes from CO2 extracts of Umbelliferae plant seeds. Russian Chemical Bulletin, 56(12), 2448-2455. Retrieved from [Link]

-

Viuda-Martos, M., et al. (2016). Chemical Composition, Antioxidant and Antimicrobial Activity of Essential Oils from Organic Fennel, Parsley, and Lavender from Spain. Foods, 5(1), 10. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene. Retrieved from [Link]

-

Rahim, M. A., et al. (2023). Editorial: Phenylpropanoid biosynthesis in plants. Frontiers in Plant Science, 14, 1228343. Retrieved from [Link]

-

de Oliveira, A. A., et al. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Toxicology in Vitro, 91, 105634. Retrieved from [Link]

-

ResearchGate. (n.d.). Essential oil composition of the parsley seed of cultivars marketed in Poland. Retrieved from [Link]

-

de Almeida, R. N., et al. (2016). Antifungal and antibacterial activities of Petroselinum crispum essential oil. Genetics and Molecular Research, 15(3). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Fraser, C. M., & Chapple, C. (2011). The phenylpropanoid pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. Retrieved from [Link]

-

Change of Essential Oil Composition of Parsley in Exposure to Static Magnetic Field. (2015). Journal of Biomedical Physics & Engineering, 5(3), 125-130. Retrieved from [Link]

-

Kim, S. H., et al. (2015). Inhibitory effect of 1,2,4,5-tetramethoxybenzene on mast cell-mediated allergic inflammation through suppression of IκB kinase complex. Toxicology and Applied Pharmacology, 288(1), 41-50. Retrieved from [Link]

-

Lopes, V. C., et al. (2020). Bioactive Properties and Phenolic Compound Profiles of Turnip-Rooted, Plain-Leafed and Curly-Leafed Parsley Cultivars. Foods, 9(12), 1772. Retrieved from [Link]

-

Singh, R., et al. (2017). Phenylpropanoid biosynthesis. In Reference Module in Life Sciences. Elsevier. Retrieved from [Link]

-

Yang, P., et al. (2022). Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl), a New Neuroprotective Agent, Treats Intracerebral Hemorrhage by Inhibiting Apoptosis, Inflammation, and Oxidative Stress. Neuroscience, 499, 136-149. Retrieved from [Link]

-

ScenTree. (n.d.). Parsley seed oil (CAS N° 8000-68-8). Retrieved from [Link]

-

Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. Retrieved from [Link]

-

Salehi, B., et al. (2023). Myristicin: From its biological effects in traditional medicine in plants to preclinical. Phytotherapy Research, 37(8), 3255-3273. Retrieved from [Link]

-

Cytotoxicity, Antioxidant Activities, GC-MS and HPLC Fingerprint Analyses of Different Extracts of Desmodium tortuosum (Sw.) DC. (2021). Egyptian Journal of Chemistry, 64(10), 5695-5702. Retrieved from [Link]

-

Al-Snafi, A. E. (2021). Evaluating antioxidant and antimicrobial activities of essential oils extracted from six plants: Caraway, mint, onion, parsley. Journal of Medicine in Scientific Research, 4(1), 50. Retrieved from [Link]

-

Scent.vn. (n.d.). Allyltetramethoxybenzene. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Nomination Background: Myristicin. Retrieved from [Link]

-

Moghaddam, M., & Mehdizadeh, L. (2014). Antimicrobial Activity of Essential oil of Parsley (PetroselinumCrispum) Against FoodPathogenic Bacteria. World Applied Sciences Journal, 31(6), 1147-1150. Retrieved from [Link]

-

Kaul, V. K., et al. (2004). The volatile components of parsley, Petroselinum crispum (Mill.) Fuss. American Journal of Essential Oils and Natural Products, 2(1), 29-32. Retrieved from [Link]

-

Petropoulos, S. A., et al. (2018). (PDF) Petroselinum crispum (Mill.) Nyman (Parsley). In Handbook of Herbs and Spices (pp. 441-461). Woodhead Publishing. Retrieved from [Link]

-

Tang, E. L. H., et al. (2015). Petroselinum crispum has antioxidant properties, protects against DNA damage and inhibits proliferation and migration of cancer cells. Journal of the Science of Food and Agriculture, 95(13), 2763-2771. Retrieved from [Link]

-

AromaWeb. (n.d.). Parsley Seed Essential Oil. Retrieved from [Link]

-

Hendawy, S. F., & Khalid, K. A. (2011). Harvest date and genotype influences growth characters and essential oil production and composition of Petroselinum crispum plants. Journal of Chemical and Pharmaceutical Research, 3(4), 83-90. Retrieved from [Link]

-

Farag, M. A., & Wessjohann, L. A. (2012). The volatile components of parsley, Petroselinum crispum (Mill.) Fuss. American Journal of Essential Oils and Natural Products, 1(1), 1-6. Retrieved from [Link]

-

Al-Snafi, A. E. (2017). Parsley: A review of habitat, phytochemistry, ethnopharmacology and biological activities. IOSR Journal of Pharmacy, 7(10), 32-49. Retrieved from [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters. (2018). Frontiers in Plant Science, 9, 1627. Retrieved from [Link]

-

There is wide variation in the chemical compositions of parsley leaf oils, but they can be classified into three different categories based on composition: myristicin/β-phellandrene, including the two curly leaf samples from this work and most of the other curly leaf samples reported in the literature; 1,3,8-p-menthatriene/β- phellandrene, which includes most of the flat leaf samples reported in the literature; and apiole/β-. (2016). American Journal of Essential Oils and Natural Products, 4(6), 30-32. Retrieved from [Link]

-

Genetic study, chemical composition and volatile oil of two. (2017). Nature and Science, 15(11), 83-91. Retrieved from [Link]

-

Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (2024). Frontiers in Plant Science, 15, 1359609. Retrieved from [Link]

-

Noma, Y., et al. (1998). Dillapiol and Apiol as specific inhibitors of the biosynthesis of aflatoxin G1 in Aspergillus parasiticus. Bioscience, Biotechnology, and Biochemistry, 62(4), 797-799. Retrieved from [Link]

-

de Oliveira, C. F., et al. (2008). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Toxicology in Vitro, 22(8), 1851-1856. Retrieved from [Link]

Sources

- 1. 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 4. Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscientific.org [iscientific.org]

- 6. jocpr.com [jocpr.com]

- 7. essencejournal.com [essencejournal.com]

- 8. ijabbr.com [ijabbr.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)- [webbook.nist.gov]

- 11. Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl) Attenuates D-galactose/AlCl3-induced Cognitive Impairment by Inhibiting Inflammation, Apoptosis, and improving Expression of Memory-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Showing Compound 1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene (FDB012288) - FooDB [foodb.ca]

- 16. 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6 [perflavory.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]

- 20. 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibitory effect of 1,2,4,5-tetramethoxybenzene on mast cell-mediated allergic inflammation through suppression of IκB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl), a New Neuroprotective Agent, Treats Intracerebral Hemorrhage by Inhibiting Apoptosis, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization of 1,2,3,4-Tetramethoxybenzene

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 1,2,3,4-Tetramethoxybenzene (CAS: 21450-56-6), a specialized polymethoxylated aromatic compound utilized in the synthesis of bioactive quinones and as a reference standard in metabolic studies.[1] Unlike its more common isomers (e.g., 1,2,3,5- or 1,2,4,5-tetramethoxybenzene), the 1,2,3,4-substitution pattern creates a unique steric and electronic environment that significantly influences its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures.[1] This document details the synthesis, isolation, and spectral assignment of the compound to support researchers in drug development and organic synthesis.

Molecular Profile

| Property | Data |

| IUPAC Name | 1,2,3,4-Tetramethoxybenzene |